molecular formula C18H27N3O5S B2979152 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide CAS No. 2034204-82-3

2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2979152
CAS No.: 2034204-82-3
M. Wt: 397.49
InChI Key: HWIRKEIRLDVQSY-UHFFFAOYSA-N
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Description

2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is an organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

2-methoxy-5-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-25-17-3-2-15(10-16(17)18(19)22)27(23,24)20-11-13-4-7-21(8-5-13)14-6-9-26-12-14/h2-3,10,13-14,20H,4-9,11-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIRKEIRLDVQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include a benzamide derivative and a piperidine derivative, which are reacted under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often in aqueous or organic solvents.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Common reagents include halides and nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzamide core with a sulfamoyl group and a piperidine moiety, which are known for their diverse pharmacological properties.

Antibacterial Activity

Research indicates that compounds containing sulfamoyl and piperidine groups often exhibit significant antibacterial properties. A study on related piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanisms may involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Enzyme inhibition studies have shown that sulfamoyl-containing compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, several synthesized piperidine derivatives displayed strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM . The inhibition of these enzymes is crucial in therapeutic applications, particularly in treating neurodegenerative diseases and managing urea levels in patients.

Anticancer Potential

The anticancer activity of related compounds has been explored through various in vitro studies. For example, derivatives similar to this compound have shown potential in inducing apoptosis in cancer cells . This apoptotic effect is critical for developing new cancer therapies.

Hypoglycemic Effects

The potential hypoglycemic effects of piperidine derivatives have also been documented. Compounds with similar structures have been associated with lowering blood glucose levels and improving insulin sensitivity . This property makes them candidates for diabetes management therapies.

Case Study: Synthesis and Evaluation

A recent study synthesized several piperidine derivatives, including those with sulfamoyl groups, and evaluated their biological activities. The compounds were subjected to docking studies to predict their interactions with target proteins involved in bacterial resistance mechanisms . The results indicated that specific structural modifications could enhance antibacterial potency.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/EnzymesIC50 Values (µM)Reference
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)0.63 - 2.14
UreaseStrong
Anticancer ActivityVarious cancer cell linesInduced apoptosis
Hypoglycemic EffectsAnimal modelsSignificant

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